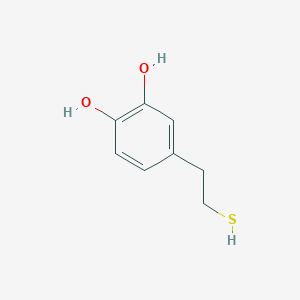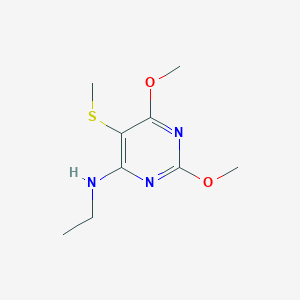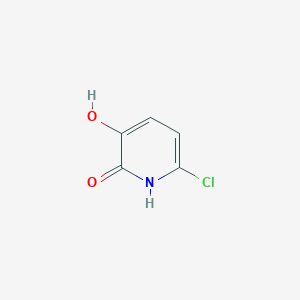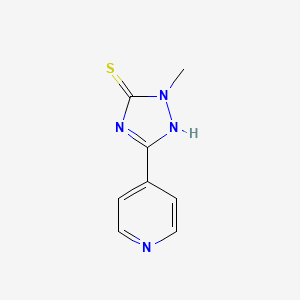
2-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. Additionally, its ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyridin-3-yl)-1H-1,2,4-triazole-3(2H)-thione
- 2-Methyl-5-(pyridin-2-yl)-1H-1,2,4-triazole-3(2H)-thione
- 2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-one
Uniqueness
2-Methyl-5-(pyridin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the thione group, as opposed to a ketone or other functional groups, imparts distinct properties that make it suitable for specific applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
57295-84-8 |
|---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H8N4S/c1-12-8(13)10-7(11-12)6-2-4-9-5-3-6/h2-5H,1H3,(H,10,11,13) |
InChI Key |
OLALLNWLYFAHMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C(N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
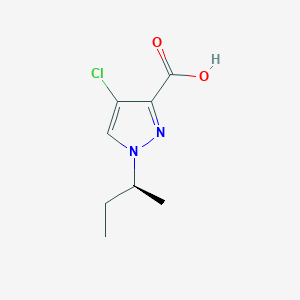
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
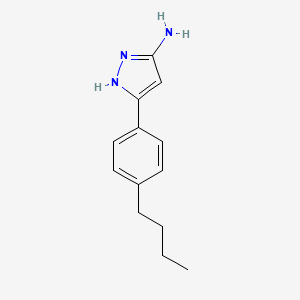
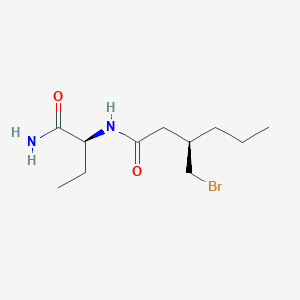
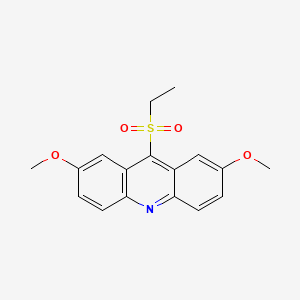
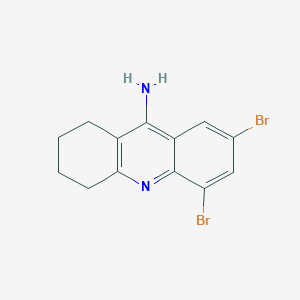
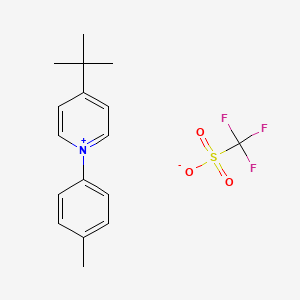
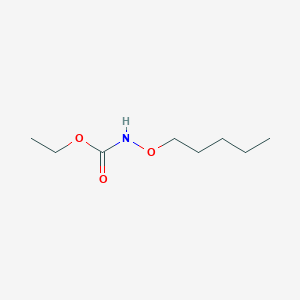
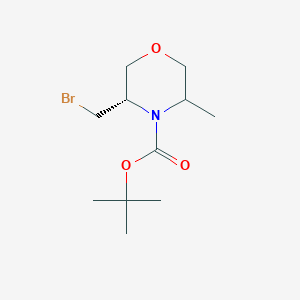
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
